![molecular formula C18H20N2O4S B2982258 N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide CAS No. 942013-13-0](/img/structure/B2982258.png)
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide
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Description
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide, also known as MPB or MPB-PEA, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is a derivative of sulfonamide and is structurally similar to other compounds that have been shown to have biological activity.
Scientific Research Applications
Biological Studies
The pyrrolidine moiety is a common feature in biologically active compounds. This compound, with its 2-oxopyrrolidin-1-yl group, could be used to study the biological activity of pyrrolidine derivatives and their interactions with biological macromolecules .
Antimicrobial Research
Compounds containing the pyrrolidine ring have been studied for their antimicrobial properties. N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamide could serve as a scaffold for developing new antimicrobial agents with potential applications in treating various bacterial and fungal infections .
Pharmacophore Exploration
The compound’s structure allows for efficient exploration of pharmacophore space due to its sp3-hybridization. This characteristic is beneficial for identifying and optimizing interactions with biological targets, which is crucial in the early stages of drug discovery .
properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-5-8-15(9-6-13)25(22,23)19-14-7-10-17(24-2)16(12-14)20-11-3-4-18(20)21/h5-10,12,19H,3-4,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBJGYZBMJYGTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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